molecular formula C8H5N3S B1465275 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 1072206-52-0

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1465275
CAS RN: 1072206-52-0
M. Wt: 175.21 g/mol
InChI Key: CYLAKPPVVDLALH-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. It is considered to be a structural alert with formula C4H4S . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including condensation-like reactions or subsequent functionalization of the thiophene ring . Pyrazole derivatives can also be synthesized through various methods, including the reaction of hydrazines with 1,3-diketones .


Chemical Reactions Analysis

The chemical reactions involving thiophene and pyrazole derivatives can be quite diverse, depending on the specific substituents present on the rings. For example, thiophene derivatives can undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene and pyrazole derivatives can vary greatly depending on their specific structure. For example, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

Thiophene derivatives, such as 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, have shown promise in anticancer research. Their ability to interfere with various biological pathways makes them valuable in designing compounds that can target cancer cells . The pyrazole ring, in particular, is known for its anticancer properties due to its involvement in cell cycle arrest and apoptosis induction .

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are integral to the development of organic semiconductors. Their stable π-conjugated systems allow for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

The application of thiophene derivatives in material science, particularly as corrosion inhibitors, is well-documented. They form protective layers on metals, preventing oxidative damage and extending the lifespan of various industrial components .

Pharmaceutical Industry: Anti-inflammatory Drugs

Thiophene compounds are known to exhibit anti-inflammatory properties. As such, they are used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation without the side effects associated with steroids .

Polymer Science: Optoelectronic Materials

In polymer science, thiophene derivatives are used in the synthesis of optoelectronic materials. Their incorporation into polymers enhances the materials’ electronic properties, which is crucial for the development of advanced optoelectronic devices.

Medicinal Chemistry: Antimicrobial Agents

The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents. Their mechanism of action often involves disrupting microbial cell wall synthesis or interfering with essential enzymes .

Neuropharmacology: CNS Drugs

Central nervous system (CNS) drugs often contain thiophene derivatives due to their psychoactive properties. They can act as modulators of neurotransmitter systems, leading to potential treatments for disorders like anxiety and depression .

Enzyme Inhibition: Kinase Inhibitors

Thiophene derivatives are explored as kinase inhibitors in enzyme inhibition studies. By blocking the action of specific kinases, they can regulate cell signaling pathways, which is crucial in diseases where these pathways are dysregulated .

Safety and Hazards

The safety and hazards associated with thiophene and pyrazole derivatives can vary greatly depending on their specific structure. For example, some thiophene derivatives can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Thiophene and pyrazole derivatives continue to attract great interest in both academia and industry due to their diverse applications in medicinal chemistry and material science. The synthesis and characterization of novel thiophene and pyrazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLAKPPVVDLALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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